molecular formula C20H22N2O5S B2517975 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-63-2

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2517975
CAS No.: 898454-63-2
M. Wt: 402.47
InChI Key: SAYBWUJWHLOBCD-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a complex organic compound. It’s known for its unique chemical structure, which contributes to a variety of applications in scientific research, especially within chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves multi-step organic reactions

Industrial Production Methods: On an industrial scale, this compound might be synthesized through a streamlined process focusing on yield optimization and cost-efficiency. Advanced techniques in catalysis and reaction engineering are utilized to ensure high purity and consistent production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, transforming the methoxy groups into more reactive intermediates.

  • Reduction: The presence of specific functional groups allows for reduction reactions, potentially altering its pharmacological properties.

  • Substitution: Various nucleophilic or electrophilic substitution reactions can modify the benzenesulfonamide portion.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide under controlled conditions.

  • Reduction: Commonly using lithium aluminum hydride or sodium borohydride.

  • Substitution: Employing reagents such as alkyl halides or sulfonyl chlorides under appropriate conditions.

Major Products:

Scientific Research Applications

2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide has a wide array of applications:

  • Chemistry: As an intermediate in organic synthesis, it aids in the development of complex molecular architectures.

  • Biology: Used in studies to understand biochemical pathways and interactions.

  • Medicine: Investigated for its potential therapeutic effects, especially in modulating biological targets.

Mechanism of Action

This compound’s mechanism of action is intricate, involving specific molecular targets such as enzymes or receptors. Its effects are mediated through binding interactions that influence cellular pathways. Understanding these interactions provides insights into its biological activity and therapeutic potential.

Comparison with Similar Compounds

Compared to its analogs, 2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide stands out due to its unique structural features. Other compounds like N-(2-methoxyphenyl)-2-methoxy-5-sulfonamido-pyrroloquinoline exhibit different reactivity profiles, which can be leveraged for specific applications. This compound’s distinctiveness lies in its combined methoxy and sulfonamide functionalities.

Hopefully, this provides a solid overview of this compound. Ready to delve deeper into any specific section?

Properties

IUPAC Name

2,5-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-12-16-10-14(9-13-5-4-8-22(19(13)16)20(12)23)21-28(24,25)18-11-15(26-2)6-7-17(18)27-3/h6-7,9-12,21H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYBWUJWHLOBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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